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Compound of Interest

Compound Name: SU-8000

Cat. No.: B1198560 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals processing SU-8

photoresist in a non-cleanroom setting.

Troubleshooting Guide
This guide addresses common issues encountered during SU-8 processing outside of a

cleanroom.

Issue: Poor SU-8 Adhesion to the Substrate

Q1: My SU-8 patterns are lifting off or delaminating from the glass/silicon substrate after

development. What are the possible causes and solutions?

A1: Poor adhesion is a frequent challenge, especially in environments with fluctuating humidity.

Several factors can contribute to this issue:

Inadequate Substrate Cleaning and Preparation: Contaminants or moisture on the substrate

surface can severely hinder adhesion.

Solution: Implement a thorough cleaning protocol. For glass slides, this can involve

sonication in acetone and isopropyl alcohol (IPA), followed by a dehydration bake on a hot

plate at 200°C for at least 5 minutes.[1][2] For silicon wafers, a piranha etch or RCA clean

followed by a dehydration bake is effective.[3]
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Insufficient Dehydration Bake: Any residual moisture on the substrate will compromise

adhesion.[3]

Solution: Ensure the dehydration bake is performed immediately before SU-8 coating. A

bake at 150°C for 15-30 minutes is a good starting point.[4][5]

Lack of Adhesion Promoter: For some substrates, especially glass, an adhesion promoter is

highly recommended.

Solution: Consider using an adhesion promoter like Omnicoat or AP300.[6][7][8] These are

applied to the substrate before the SU-8 coating.

Sub-optimal Baking Parameters: Incorrect soft bake or post-exposure bake (PEB) can lead

to stress in the SU-8 film, causing delamination.

Solution: Use a ramp-up and ramp-down temperature profile for your baking steps to

minimize thermal stress.[9] Avoid rapid cooling after the PEB.[10]

Under-exposure: Insufficient UV exposure can result in incomplete cross-linking at the SU-

8/substrate interface, leading to lift-off during development.[11]

Solution: Increase your exposure dose. It is advisable to perform a dose test to determine

the optimal exposure energy for your specific SU-8 thickness and substrate.

Issue: Cracking or Peeling of the SU-8 Film

Q2: My SU-8 film is cracking, either after baking or during development. What could be the

cause?

A2: Cracking is typically a result of excessive stress within the SU-8 layer.

Thermal Stress: Rapid heating or cooling during the baking steps is a primary cause of

cracking.[10][12]

Solution: Employ gradual temperature ramps for both heating and cooling during the soft

bake and PEB.[9] A ramp rate of 5-10°C/minute is often recommended.[10] For thick films

(≥ 50 μm), allowing the substrate to cool down slowly on the hotplate is crucial.[10]
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Over-baking: Excessive baking times or temperatures can make the SU-8 film brittle.[10]

Solution: Optimize your baking times and temperatures according to the thickness of your

SU-8 layer. Refer to the manufacturer's datasheet as a starting point and adjust as

needed.

Under-exposure: Insufficient cross-linking can lead to a weaker film that is more susceptible

to cracking.

Solution: Increase the UV exposure dose. A hard bake after development can also help to

anneal surface cracks.[4][13]

Issue: Inconsistent or Incomplete Development

Q3: After developing, I see a milky white residue on my substrate, or some unexposed SU-8

remains. What's going wrong?

A3: Development issues often point to problems with the exposure or the development process

itself.

Under-development: The unexposed SU-8 has not been completely removed.

Solution: Increase the development time.[4] Gentle agitation during development can

improve its effectiveness.[4] If a white film appears after rinsing with IPA, it indicates that

more development is needed.[2][4]

Under-exposure: If the SU-8 is not sufficiently cross-linked, it can be difficult to develop

cleanly.

Solution: Increase the UV exposure dose.[11]

Stale Developer: The developer solution can lose its effectiveness over time.

Solution: Use fresh SU-8 developer for each batch of substrates.

Issue: Particle Contamination
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Q4: I'm seeing dust and other particles embedded in my SU-8 structures. How can I minimize

this without a cleanroom?

A4: Particle contamination is a major challenge in a non-cleanroom environment. While

complete elimination is difficult, significant reduction is possible.

Work Area: Designate a specific, clean area for your SU-8 processing.

Solution: Regularly wipe down surfaces with IPA. Consider using a benchtop laminar flow

hood to create a localized clean environment.

Substrate and Resist Handling: Minimize the exposure of your substrates and the SU-8

resist to the ambient environment.

Solution: Keep substrates covered in clean petri dishes whenever possible. After

dispensing the SU-8, promptly move to the spin coater and cover it during operation. Allow

the SU-8 bottle to sit for bubbles to dissipate before use.[10]

Personal Practices: Your actions can introduce particles.

Solution: Wear nitrile gloves and a lab coat. Avoid wearing clothing that sheds a lot of

fibers. Minimize movement around your workspace during critical steps like spin coating.

Frequently Asked Questions (FAQs)
Q5: Can I achieve reliable SU-8 structures without a cleanroom?

A5: Yes, with careful optimization of your process and attention to cleanliness, it is possible to

fabricate well-defined SU-8 microstructures in a non-cleanroom facility.[1][9] Key considerations

are mitigating particle contamination and controlling environmental factors like temperature and

humidity.

Q6: How does humidity affect SU-8 processing?

A6: High humidity can be detrimental to SU-8 processing. It can lead to moisture absorption on

the substrate, causing poor adhesion.[14] It's recommended to work in a controlled

environment with low humidity if possible. A dehydration bake of the substrate is a critical step

to mitigate the effects of humidity.[1]
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Q7: What is the purpose of the two-step soft bake (65°C and 95°C)?

A7: The two-step soft bake is designed to gently evaporate the solvent from the SU-8 film. The

initial bake at 65°C allows for a slow, controlled evaporation, which improves coating uniformity

and adhesion.[1] The subsequent bake at 95°C densifies the film.[1] This gradual process

helps to reduce stress in the SU-8 layer.[1]

Q8: What is a hard bake, and is it always necessary?

A8: A hard bake is an optional final baking step performed after development, typically at

temperatures between 150°C and 250°C.[4][10] It is recommended if the SU-8 structure is a

permanent part of the final device or will undergo further thermal processing.[10] A hard bake

can improve the mechanical and chemical stability of the SU-8 and can help to anneal any

surface cracks that may have formed.[4][12][13]

Data Presentation
Table 1: SU-8 Spin Coating Parameters (Example for SU-8 2000 Series)

SU-8 Type Target Thickness (µm) Spin Speed (rpm)

SU-8 2002 2 3000

SU-8 2005 5 3000

SU-8 2015 15 2000

SU-8 2025 25 2000

SU-8 2050 50 2000

SU-8 2075 75 1500

SU-8 2100 100 1000

Note: These are starting point values and may need to be adjusted based on your specific

equipment and environmental conditions. Data compiled from multiple sources.[4][15][16]

Table 2: Recommended Baking Times and Exposure Doses
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SU-8
Thicknes
s (µm)

Soft Bake
@ 65°C
(min)

Soft Bake
@ 95°C
(min)

Exposure
Dose
(mJ/cm²)

PEB @
65°C
(min)

PEB @
95°C
(min)

Developm
ent Time
(min)

1-10 1-3 2-5 100-150 1 1-2 1-3

10-50 3-5 5-15 150-300 1-3 3-7 3-8

50-100 5-10 15-30 300-500 3-5 7-15 8-15

>100 10-15 30-60 >500 5-10 15-30 15-30

Note: These are approximate values and should be optimized for your specific process. Data

compiled from multiple sources.[2][4][10][16][17]

Experimental Protocols
Detailed Methodology for SU-8 Processing on Glass Substrates

Substrate Cleaning:

Place glass slides in a beaker and sonicate in acetone for 10 minutes.

Rinse with IPA.

Dry the slides with a nitrogen stream.

Dehydration Bake:

Place the clean, dry slides on a hot plate at 200°C for at least 5 minutes.[1]

SU-8 Deposition (Spin Coating):

Allow the substrate to cool to room temperature.

Center the substrate on the spin coater chuck.

Dispense an appropriate amount of SU-8 onto the center of the substrate.

Initiate a two-step spin cycle:
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Spread cycle: 500 rpm for 7 seconds (acceleration 300 rpm/s).[1]

Spin cycle: Adjust rotational speed (e.g., 1000-3000 rpm) for 30 seconds to achieve the

desired thickness (acceleration 300 rpm/s).[1]

Soft Bake:

Place the coated substrate on a level hot plate.

Ramp the temperature to 65°C and hold for the time specified in Table 2.

Ramp the temperature to 95°C and hold for the time specified in Table 2.

Allow the substrate to cool slowly to room temperature.

UV Exposure:

Place the photomask in close contact with the SU-8 surface.

Expose the substrate to UV light (i-line, 365 nm is optimal) with the appropriate dose from

Table 2.[15][18]

Post-Exposure Bake (PEB):

Place the exposed substrate on a level hot plate.

Ramp the temperature to 65°C and hold for the time specified in Table 2.

Ramp the temperature to 95°C and hold for the time specified in Table 2.

Allow the substrate to cool slowly to room temperature.

Development:

Immerse the substrate in SU-8 developer.

Agitate gently for the time specified in Table 2.
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Rinse thoroughly with IPA. If a white residue appears, continue developing for another 1-2

minutes.[2][4]

Dry with a nitrogen stream.

Hard Bake (Optional):

Place the developed substrate on a hot plate.

Ramp the temperature to 150°C - 200°C and hold for 15-30 minutes.[4][13]

Allow to cool slowly to room temperature.
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Caption: Experimental workflow for SU-8 processing.
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Caption: Troubleshooting decision tree for common SU-8 issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: SU-8 Processing in a Non-
Cleanroom Environment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198560#su-8-processing-in-a-non-cleanroom-
environment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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